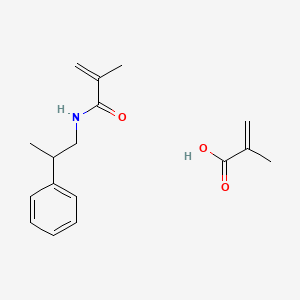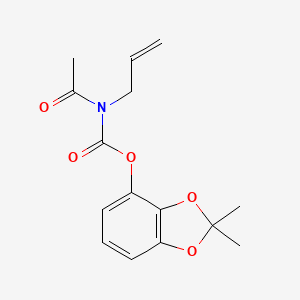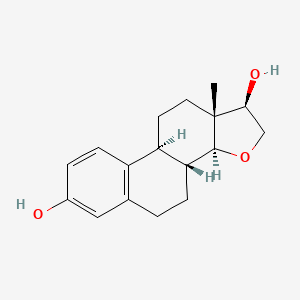
15-Oxaestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Oxaestradiol is a synthetic derivative of estradiol, a potent estrogenic hormone Estradiol is primarily known for its role in the development and regulation of the female reproductive system and secondary sexual characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Oxaestradiol typically involves the modification of estradiol through various chemical reactionsThis can be achieved through oxidation reactions using reagents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Oxaestradiol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can yield different hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
15-Oxaestradiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying estrogenic activity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 15-Oxaestradiol involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The presence of the oxygen atom in its structure may enhance or alter its binding affinity and activity compared to estradiol .
Vergleich Mit ähnlichen Verbindungen
Estradiol: The parent compound, known for its potent estrogenic activity.
Estrone: Another naturally occurring estrogen with a similar structure but different biological activity.
Estriol: A weaker estrogen primarily produced during pregnancy.
Uniqueness: This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .
Eigenschaften
CAS-Nummer |
49849-01-6 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
(1R,3aS,3bR,9bS,11aR)-11a-methyl-2,3a,3b,4,5,9b,10,11-octahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol |
InChI |
InChI=1S/C17H22O3/c1-17-7-6-13-12-5-3-11(18)8-10(12)2-4-14(13)16(17)20-9-15(17)19/h3,5,8,13-16,18-19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-/m1/s1 |
InChI-Schlüssel |
JHBGIEZIDJQZJI-UHDSXZAQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1OC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1OCC2O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)


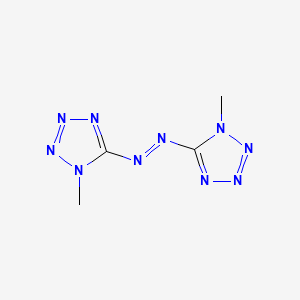



![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
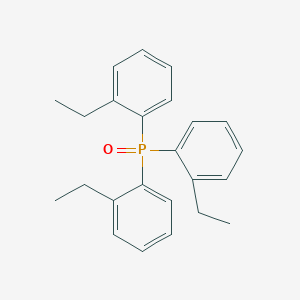
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)


